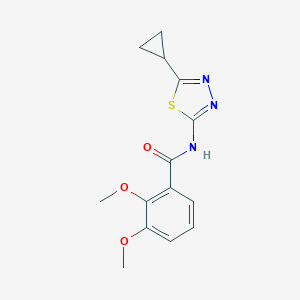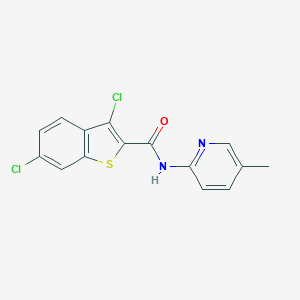![molecular formula C27H25Cl2N3O2S B453389 N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(2,4-DIMETHYLPHENYL)-N-PHENETHYLTHIOUREA](/img/structure/B453389.png)
N-[1-(2,6-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N'-(2,4-DIMETHYLPHENYL)-N-PHENETHYLTHIOUREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)thiourea: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)thiourea typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the pyrrolidinyl and phenylethyl components, followed by their coupling with the thiourea moiety under controlled conditions. Common reagents used in these reactions include dichlorophenyl derivatives, dimethylphenyl derivatives, and thiourea, with solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving catalysts and temperature control.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Halogenation or nitration reactions can introduce new substituents into the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)urea
- N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)carbamate
Uniqueness
N-[1-(2,6-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N’-(2,4-dimethylphenyl)-N-(2-phenylethyl)thiourea is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C27H25Cl2N3O2S |
|---|---|
Molekulargewicht |
526.5g/mol |
IUPAC-Name |
1-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-(2,4-dimethylphenyl)-1-(2-phenylethyl)thiourea |
InChI |
InChI=1S/C27H25Cl2N3O2S/c1-17-11-12-22(18(2)15-17)30-27(35)31(14-13-19-7-4-3-5-8-19)23-16-24(33)32(26(23)34)25-20(28)9-6-10-21(25)29/h3-12,15,23H,13-14,16H2,1-2H3,(H,30,35) |
InChI-Schlüssel |
JMHWKEIGMIYJOG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=S)N(CCC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=C(C=CC=C4Cl)Cl)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=S)N(CCC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=C(C=CC=C4Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(difluoromethyl)-N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453309.png)
![propyl 4-(4-tert-butylphenyl)-5-methyl-2-[(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B453310.png)
![1-(1-adamantyl)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B453312.png)
![7-(difluoromethyl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453314.png)
![N-[3,5-bis(2,2,2-trifluoroethoxy)phenyl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453315.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453316.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453318.png)
![7-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453320.png)
![N-[1-(4-bromobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453322.png)
![3,6-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B453323.png)
![7-(difluoromethyl)-N-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453325.png)
![N,N-dibenzyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453326.png)

